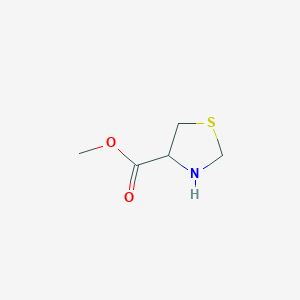

methyl 1,3-thiazolidine-4-carboxylate

概要

説明

methyl 1,3-thiazolidine-4-carboxylate is a heterocyclic organic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

methyl 1,3-thiazolidine-4-carboxylate can be synthesized through the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This click-type reaction is efficient and stable, producing the thiazolidine product without requiring any catalyst . Another method involves the reaction of N-arylsulfonylaziridine with isothiocyanates in the presence of a Lewis acid, such as boron trifluoride etherate, to yield the thiazolidine derivative .

Industrial Production Methods

Industrial production of methyl thiazolidine-4-carboxylate typically involves optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, nano-catalysis, and green chemistry approaches are employed to enhance the efficiency and environmental friendliness of the synthesis process .

化学反応の分析

Oxidation Reactions

Methyl 1,3-thiazolidine-4-carboxylate undergoes oxidation to form sulfoxides, sulfones, or aromatic thiazole derivatives. A notable example is its conversion to methyl thiazole-4-carboxylate using manganese dioxide (MnO₂) under optimized conditions:

Mechanism : The sulfur atom in the thiazolidine ring is oxidized, leading to ring contraction and aromatization.

Acylation

Reaction with acetic anhydride in ethanol produces acetylated derivatives. A patented method yields mixtures of N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate :

-

Conditions : Reflux in ethanol for 16–24 hours.

-

Yield : 62–73% (product ratios depend on reaction time and temperature) .

Example :

| Starting Material | Reagent | Solvent | Time (h) | Product(s) | Yield (%) |

|---|---|---|---|---|---|

| 10.3 g thiazolidine | Acetic anhydride | Ethanol | 16 | Mixture of N-acetyl and 4-carboxy products | 62–73 |

Cycloaddition Reactions

This compound participates in 1,3-dipolar cycloadditions with alkynes or allenes. For example, reaction with O-propargylsalicylaldehyde yields chromeno-pyrrolo[1,2-c]thiazoles:

-

Conditions : Microwave irradiation or reflux in ethanol.

-

Yield : 36–40% for major products (e.g., compounds 20 and 21 ) .

Key Observations :

-

Stereoselectivity depends on the equilibrium between syn and anti 1,3-dipoles.

Hydrolysis Reactions

The ester group undergoes hydrolysis to form 1,3-thiazolidine-4-carboxylic acid. A study using rat brain homogenate demonstrated enzymatic hydrolysis:

-

Enzyme : Carbon-sulfur lyase (cytosolic fraction).

-

Product : Indole-3-acetic acid (IAA) as the major metabolite .

Analytical Method :

-

Derivatization with ethyl chloroformate followed by GC-EI-MS analysis achieves detection limits of 0.5–1.0 µg/L in urine .

Decarboxylative Condensation

Reaction with salicylaldehyde derivatives under Dean-Stark conditions produces chromeno-pyrrolo[1,2-c]thiazoles:

-

Conditions : Reflux with molecular sieves or microwave heating.

Example :

| Entry | Conditions | Isomer Ratio (23:24) | Yield (%) |

|---|---|---|---|

| 1 | Reflux, 16 h | 96:4 | 58 |

| 4 | 95°C, 30 h | 80:20 | 62 |

Ring-Opening Reactions

In biological systems, enzymatic degradation opens the thiazolidine ring. For instance:

-

Substrate : Radiolabeled this compound.

-

Products : Thiol and amine derivatives via carbon-sulfur bond cleavage .

Esterification and Transesterification

The methyl ester group reacts with alcohols to form new esters. For example:

科学的研究の応用

Scientific Research Applications

MTZ has a wide range of applications across different scientific disciplines:

Chemistry

MTZ serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions.

Table 1: Common Reactions of MTZ

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Converts MTZ to sulfoxides or sulfones | Sulfoxides, sulfones |

| Reduction | Converts MTZ to thiol or amine derivatives | Thiols, amines |

| Substitution | Electrophilic/nucleophilic substitutions | Substituted thiazolidines |

Biology

Research indicates that MTZ exhibits various biological activities:

- Antimicrobial : Effective against a range of pathogens.

- Antifungal : Demonstrated efficacy in inhibiting fungal growth.

- Antiviral : Potential applications in treating viral infections.

Case studies have shown that derivatives of MTZ can act as anticonvulsants and exhibit neuroprotective effects. For instance, one study explored the synthesis of novel thiazolidine derivatives with significant anticonvulsant activity .

Medicine

MTZ is being investigated for its potential therapeutic applications:

- Cancer Therapeutics : Its structural similarity to other anticancer agents makes it a candidate for drug design.

- Neurodegenerative Disorders : Studies suggest potential benefits in treating conditions such as Alzheimer's disease.

A notable study highlighted the use of MTZ derivatives in developing anti-Alzheimer agents, showcasing their ability to inhibit key enzymes involved in neurodegeneration .

Industry

In industrial applications, MTZ is used in:

- Agrochemicals : As a component in biocides and fungicides.

- Dyes and Chemical Accelerators : Enhancing the efficiency of chemical reactions.

Recent advancements have focused on environmentally friendly synthesis methods that reduce energy consumption and improve yields for industrial production .

作用機序

The mechanism of action of methyl thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can act as a protecting group for N-terminal cysteines in proteins, facilitating the study and manipulation of cellular processes .

類似化合物との比較

methyl 1,3-thiazolidine-4-carboxylate is unique among thiazolidine derivatives due to its specific structure and reactivity. Similar compounds include:

Thiazolidine-2,4-dione: Known for its hypoglycemic and anti-inflammatory properties.

Thiazole: Exhibits diverse biological activities, including antimicrobial and antitumor effects.

Thiazolidin-4-one: Used in cancer therapeutics and as a scaffold for drug design.

生物活性

Methyl 1,3-thiazolidine-4-carboxylate (MTCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MTCA, including its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

MTCA is a thiazolidine derivative known for its potential antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties. These characteristics make it a candidate for various therapeutic applications.

Target Enzymes and Pathways

MTCA interacts with several biological targets, including:

- Aminolevulinic Acid Synthase (ALS) : MTCA may inhibit ALS, an enzyme critical for branched-chain amino acid biosynthesis, which can lead to herbicide resistance in plants.

- Glutathione Metabolism : MTCA acts as a prodrug for L-cysteine, mitigating T-2 toxin-induced toxicity by maintaining hepatic glutathione levels.

Biochemical Interactions

MTCA is believed to influence various biochemical pathways:

- Antioxidant Activity : The compound has been shown to reduce levels of reactive oxygen species (ROS), indicating its role in oxidative stress defense .

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects against various diseases .

Antioxidant Properties

MTCA exhibits significant antioxidant activity. Research indicates that it can reduce oxidative stress markers in cellular models, enhancing cell viability and promoting growth in specific cell lines .

Antimicrobial Effects

MTCA has demonstrated antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have shown that MTCA can inhibit the growth of bacteria such as Klebsiella pneumoniae and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 6.25 µg/mL .

- Fungal Activity : It also displays antifungal properties, particularly against strains like Candida albicans, further supporting its potential as an antimicrobial agent .

Neuroprotective Effects

The neuroprotective capabilities of MTCA are under investigation, particularly concerning its ability to protect neuronal cells from oxidative damage. This could have implications for treating neurodegenerative diseases .

Case Study 1: Protective Effects Against T-2 Toxin

In a study examining the protective effects of MTCA against T-2 toxin-induced liver damage, it was found that administration of MTCA preserved glutathione levels and mitigated the toxin's harmful effects. This suggests a potential therapeutic role in managing mycotoxin exposure.

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of MTCA against biofilm-forming bacteria. The results indicated that MTCA significantly inhibited biofilm formation at concentrations as low as 6.25 µg/mL, highlighting its potential use in treating biofilm-associated infections .

Table: Summary of Biological Activities

特性

IUPAC Name |

methyl 1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBNAVLHRAPNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902920 | |

| Record name | NoName_3496 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60667-24-5 | |

| Record name | 4-Thiazolidinecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60667-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carbomethoxythiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060667245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl thiazolidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 1,3-thiazolidine-4-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLB09VT95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the mechanism behind the protective effect of Methyl thiazolidine-4-carboxylate (MTCA) against T-2 toxin-induced toxicity?

A1: Research suggests that MTCA, a prodrug of L-cysteine, exerts its protective effect against T-2 toxin by mitigating the toxin-induced depletion of hepatic glutathione. T-2 toxin exposure leads to a significant decrease in hepatic glutathione levels. MTCA administration helps maintain glutathione levels at or above control levels, thereby counteracting the toxin's detrimental effects. This suggests that the depletion of hepatic glutathione might play a critical role in the toxicity of T-2 toxin, and MTCA's ability to maintain glutathione levels contributes to its protective effect.

Q2: Can you describe the synthesis process of Thiazole-4-carboxylic acid from Methyl thiazolidine-4-carboxylate?

A2: The synthesis involves a two-step process:

- Oxidation: Methyl thiazolidine-4-carboxylate is oxidized to Methyl thiazole-4-carboxylate. This reaction utilizes Manganese dioxide (MnO2) as the oxidizing agent. The study achieved an 80.8% yield under optimized conditions, which included a 1:23 molar ratio of Methyl thiazole-4-carboxylate to MnO2, an MnO2 activation temperature of 300°C, and a reaction time of 48 hours at 80°C.

- Hydrolysis: Methyl thiazole-4-carboxylate is then subjected to hydrolysis, leading to the formation of Thiazole-4-carboxylic acid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。